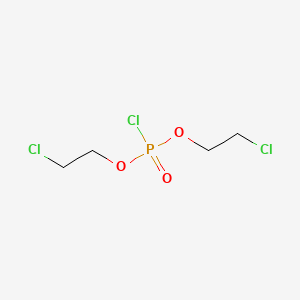

Bis(2-chloroethyl) chlorophosphate

Description

Properties

IUPAC Name |

1-chloro-2-[chloro(2-chloroethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETKNKZXWYEULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(OCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209719 | |

| Record name | Bis(2-chloroethyl) chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-94-1 | |

| Record name | Phosphorochloridic acid, bis(2-chloroethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) chlorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl) chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) chlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) chlorophosphate can be synthesized through the reaction of phosphorus oxychloride (POCl3) with ethylene chlorohydrin (ClCH2CH2OH). The reaction typically occurs under controlled conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

POCl3+2ClCH2CH2OH→(ClCH2CH2O)2POCl+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bis(2-chloroethyl) chlorophosphate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkoxides.

Hydrolysis: In the presence of water, this compound can hydrolyze to form bis(2-chloroethyl) phosphate and hydrochloric acid.

Oxidation: The compound can be oxidized to form various phosphate derivatives.

Common Reagents and Conditions:

Nucleophiles: Hydroxyl groups, amines, alkoxides.

Solvents: Organic solvents such as dichloromethane or acetonitrile.

Catalysts: Bases like pyridine or triethylamine.

Major Products:

Bis(2-chloroethyl) phosphate: Formed through hydrolysis.

Various substituted phosphates: Formed through nucleophilic substitution.

Scientific Research Applications

Chemical Synthesis

Chemical Intermediate

Bis(2-chloroethyl) chlorophosphate serves as a vital intermediate in the synthesis of various organophosphorus compounds. Its reactivity allows it to participate in reactions that yield products with applications in agriculture and pharmaceuticals. For instance, it is often used in the preparation of phosphonate derivatives, which have been explored for their potential use as herbicides and insecticides .

Flame Retardants

In the realm of materials science, this compound is utilized as a flame retardant. It can be incorporated into polymeric materials to enhance their fire resistance properties. The compound's ability to form stable char layers upon thermal decomposition contributes to its effectiveness in preventing ignition and slowing down combustion processes .

Pharmaceutical Applications

Drug Development

Research indicates that this compound can be involved in the synthesis of pharmaceutical intermediates. It has been linked to the production of various active pharmaceutical ingredients (APIs), particularly those used in chemotherapy and other therapeutic areas. The compound's structure allows for modifications that can lead to the development of novel therapeutic agents .

Biomarker Studies

Recent studies have focused on the quantification of biomarkers related to exposure to this compound and its derivatives. These studies are crucial for understanding the toxicological impacts of this compound and for developing safety protocols in environments where exposure may occur .

Toxicology and Safety Research

Toxicological Studies

Research into the toxicological effects of this compound has revealed its potential hazards, particularly regarding skin exposure and systemic toxicity. Animal models have been employed to study the inflammatory responses and potential long-term health effects associated with exposure to this compound .

Countermeasure Development

The insights gained from toxicological studies are instrumental in developing countermeasures against chemical exposures. For instance, laboratory models using this compound derivatives help researchers evaluate protective agents against skin injuries caused by chemical warfare agents like sulfur mustard .

Regulatory Considerations

Given its applications and potential health risks, this compound is subject to regulatory scrutiny. Risk assessment reports highlight the need for careful handling and monitoring of this compound in industrial settings to mitigate risks associated with exposure during manufacturing or application processes .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organophosphorus compounds | Used in herbicides and insecticides |

| Flame Retardants | Additive in polymeric materials | Enhances fire resistance |

| Pharmaceutical Development | Synthesis of APIs | Linked to cancer therapies |

| Toxicology Research | Studies on inflammatory responses | Important for safety protocols |

| Regulatory Compliance | Subject to risk assessments | Monitoring required |

Case Studies

- Flame Retardant Efficacy : A study evaluated the effectiveness of this compound when incorporated into polyurethane foams. Results indicated a significant reduction in flammability compared to untreated samples, demonstrating its utility as a flame retardant additive.

- Pharmaceutical Synthesis : Research highlighted a novel synthetic route using this compound for creating phosphonate-based drugs. This method improved yields and reduced by-products, showcasing its importance in drug manufacturing processes.

- Toxicological Insights : A series of experiments on animal models revealed that exposure to this compound led to notable skin inflammation and cellular damage, underscoring the need for protective measures during handling.

Mechanism of Action

Mechanism: Bis(2-chloroethyl) chlorophosphate exerts its effects primarily through its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, leading to the formation of phosphorylated products. This mechanism is crucial in biochemical processes where phosphorylation plays a key role.

Molecular Targets and Pathways:

Enzymes: Targets enzymes involved in phosphorylation and dephosphorylation.

Cellular Pathways: Involved in signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Bis(2-chloroethyl) phosphate: Similar structure but lacks the chlorophosphate group.

Tris(2-chloroethyl) phosphate: Contains three 2-chloroethyl groups instead of two.

Bis(2-chloroethyl) ether: Contains an ether linkage instead of a phosphate group.

Uniqueness: Bis(2-chloroethyl) chlorophosphate is unique due to its chlorophosphate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring specific phosphorylation reactions.

Biological Activity

Bis(2-chloroethyl) chlorophosphate (commonly referred to as BCECP) is an organophosphorus compound known for its significant biological activities, particularly its toxicity and potential carcinogenic effects. This article compiles and analyzes various studies and findings related to the biological activity of BCECP, including its mechanisms of action, toxicity profiles, and implications for human health.

Chemical Structure and Properties

BCECP is a chlorinated derivative of phosphoric acid, characterized by the presence of two chloroethyl groups attached to a phosphate backbone. Its chemical structure can be represented as follows:

This structure is crucial for its reactivity and interaction with biological systems.

BCECP exhibits its biological activity primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. By inhibiting AChE, BCECP leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphates, contributing to neurotoxicity.

Acute Toxicity

Studies have demonstrated that BCECP has a high acute toxicity profile. For example, a research study indicated that exposure to BCECP resulted in significant mortality rates among laboratory animals at doses as low as 10 mg/kg body weight (b.w.) . The effects observed included respiratory distress, convulsions, and ultimately death.

Chronic Toxicity and Carcinogenicity

Chronic exposure to BCECP has been linked to various health issues, including cancer. In animal studies, prolonged administration led to an increased incidence of tumors in various organs. Specifically, a study reported that male mice exposed to BCECP showed a higher incidence of hepatomas compared to control groups .

Table 1: Summary of Toxicity Studies on BCECP

| Study Type | Organism | Dose (mg/kg b.w.) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 10 | Respiratory distress, convulsions |

| Chronic Toxicity | Mice | 25-50 | Increased tumor incidence |

| Carcinogenicity | Mice | 100 | Hepatomas observed |

Human Exposure

A notable case study examined workers exposed to BCECP during manufacturing processes. The study reported an elevated risk of pancreatic and lymphatic cancers among these individuals. However, it was challenging to establish a direct link between exposure levels and specific cancer types due to confounding variables .

Environmental Impact

BCECP's environmental persistence raises concerns about its long-term effects on ecosystems. Research indicates that BCECP can contaminate groundwater systems due to its mobility in soils . Ecotoxicological assessments revealed that aquatic organisms exhibited adverse effects at concentrations as low as 56.9 mg/L .

Research Findings

Recent investigations into the metabolic pathways of BCECP have provided insights into its degradation and detoxification processes. Studies show that cytochrome P450 enzymes play a crucial role in metabolizing BCECP into less harmful compounds, although these pathways can also produce toxic metabolites that contribute to its overall toxicity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Bis(2-chloroethyl) chlorophosphate in laboratory settings?

- Methodological Answer : Prioritize training in chemical safety, including the use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and full-face shields. Store the compound in airtight, light-resistant containers under inert gas to prevent peroxide formation. Work in a fume hood to avoid inhalation exposure. Contamination prevention requires secondary containment and regular monitoring of storage conditions using gas detectors for hydrogen chloride (HCl) emissions, as hydrolysis releases toxic gases .

Q. How can researchers reliably detect and quantify this compound in environmental samples?

- Methodological Answer : Use gas chromatography coupled with mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Optimize extraction methods via solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Validate methods with isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects. Detection limits below 1 ng/L are achievable for aqueous samples .

Q. What synthetic routes are commonly employed to synthesize this compound?

- Methodological Answer : The compound is typically synthesized via phosphorylation of 2-chloroethanol using phosphorus oxychloride (POCl₃) under controlled anhydrous conditions. Monitor reaction progress via ³¹P NMR to confirm intermediate formation. Purify via fractional distillation under reduced pressure (e.g., 12 mmHg) to isolate the product, ensuring yields >85% .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in anaerobic environments, and how do microbial communities influence these processes?

- Methodological Answer : Anaerobic degradation proceeds via hydrolytic dechlorination, producing bis(2-chloroethyl) phosphate (BCEP) and 2-chloroethanol. Use stable isotope probing (SIP) with ¹³C-labeled substrates to track microbial assimilation. Metagenomic analysis of enrichment cultures (e.g., from vehicle dismantling sites) reveals Clostridia and Desulfovibrio spp. as key degraders. Quantify intermediates via high-resolution mass spectrometry (HRMS) and monitor chlorine displacement kinetics using ion chromatography .

Q. How can contradictory data on the carcinogenic potential of this compound across in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies arise from metabolic activation differences. Use transgenic cell lines (e.g., CYP2E1-overexpressing HepG2 cells) to simulate in vivo metabolism. Compare DNA adduct formation via ³²P-postlabeling assays in rodent models (e.g., Sprague-Dawley rats) versus cell cultures. Dose-response studies should account for bioaccumulation in lipid-rich tissues, which may underestimate toxicity in short-term in vitro assays .

Q. What experimental designs are optimal for assessing the long-term environmental persistence of this compound in groundwater systems?

- Methodological Answer : Conduct field-based tracer studies using deuterated this compound in aquifer mesocosms. Monitor degradation kinetics under varying redox conditions (oxic vs. anoxic) via LC-MS/MS. Pair with microcosm experiments to isolate abiotic hydrolysis (pH 5–9) from biotic degradation. Model persistence using QSAR (quantitative structure-activity relationship) tools calibrated with half-life data from spiked samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.